molecular formula C23H28N2O4S2 B3291613 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-23-2

4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3291613
CAS No.: 873010-23-2
M. Wt: 460.6 g/mol
InChI Key: YRUQYEPZBPHHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to a benzene sulfonamide moiety with a butoxy substituent at the para position.

Properties

IUPAC Name

4-butoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S2/c1-4-5-16-29-20-10-12-21(13-11-20)31(26,27)24-15-14-22-17(2)25-23(30-22)18-6-8-19(28-3)9-7-18/h6-13,24H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUQYEPZBPHHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the sulfonamide linkage. One common synthetic route might involve the following steps:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a haloketone.

    Attachment of the Benzene Sulfonamide: The thiazole intermediate can then be reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Introduction of the Butoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential as an enzyme inhibitor or receptor modulator.

    Medicine: It may have therapeutic potential due to its sulfonamide and thiazole moieties, which are common in drugs with antibacterial, antifungal, and anticancer activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide would depend on its specific application. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while thiazole-containing compounds can interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonamide Substituents

The sulfonamide group’s substituent significantly impacts physicochemical properties. For example:

Compound Name Substituent on Sulfonamide Molecular Weight Key Features
4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Bromo (Br) 495.37 g/mol Higher lipophilicity; potential halogen bonding interactions.
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Butoxy (OCH₂CH₂CH₂CH₃) 474.58 g/mol Enhanced solubility due to the ether oxygen; flexible alkyl chain.
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene 442.6 g/mol Bulky aromatic substituent; may influence steric hindrance in binding.

Key Observations :

  • The bromo analog (495.37 g/mol) exhibits higher molecular weight and lipophilicity compared to the butoxy derivative (474.58 g/mol), which may affect membrane permeability.
Thiazole Ring Modifications

Variations in the thiazole ring’s substituents influence electronic and steric properties:

  • N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) :

    • Replaces the sulfonamide with a benzamide group.
    • Contains a hydroxyl group at position 4 of the thiazole, increasing polarity and hydrogen-bonding capacity.
    • Synthesized in 90–95% yield via Hantzsch cyclization, demonstrating high efficiency.
  • 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate :

    • Features an ester group instead of a sulfonamide.
    • Lower molecular weight (260.09 g/mol) and reduced steric bulk compared to the target compound.

Key Observations :

  • The hydroxyl group in 4ca enhances hydrophilicity, contrasting with the hydrophobic butoxy chain in the target compound.
  • Ester derivatives (e.g., ethyl acetate) are more metabolically labile, suggesting shorter half-lives than sulfonamides.
Tautomerism and Electronic Effects
  • 2-(2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (3f-I): Exists in equilibrium with its thione tautomer (3f-A). The imino-thione tautomerism alters electron distribution, affecting reactivity and binding.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :
    • Sulfonyl groups stabilize the thione tautomer, as confirmed by IR and NMR (absence of νS-H at 2500–2600 cm⁻¹).

Key Observations :

  • The target compound’s sulfonamide group likely suppresses tautomerism, favoring a single stable conformation compared to thiazolidinone derivatives.

Biological Activity

4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a benzene sulfonamide core and a thiazole ring, both of which are known for their roles in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is 4-butoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. The structural formula is represented as follows:

C23H28N2O4S2\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{4}\text{S}_{2}

The biological activity of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth. This suggests potential antibacterial properties.
  • Receptor Modulation : The thiazole component may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that compounds similar to 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit various biological activities:

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial effects. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Anticancer Activity

Studies have shown that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds:

  • Cardiovascular Effects : A study on benzenesulfonamide derivatives indicated that certain compounds could significantly affect perfusion pressure and coronary resistance in isolated rat heart models. The results showed that specific derivatives decreased perfusion pressure over time, suggesting potential cardiovascular applications .
  • Docking Studies : Computational docking analyses have been employed to predict the interaction of sulfonamides with calcium channels, indicating their potential as calcium channel inhibitors. Such interactions could lead to therapeutic applications in conditions like hypertension and arrhythmias .

Research Findings Summary Table

Study Findings Implications
Cardiovascular Study Certain sulfonamides decreased perfusion pressure and coronary resistancePotential use in treating cardiovascular diseases
Docking Analysis Interaction with calcium channels suggestedPossible development as antihypertensive agents
Antimicrobial Activity Inhibition of bacterial growth through enzyme inhibitionApplication in antibiotic development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.